Cbl-b-IN-12

Cbl-b Inhibition Immuno-Oncology Biochemical Assay

Cbl-b-IN-12 (Example 10) is a chemically distinct Cbl-b inhibitor from patent WO2022221704A1, offering an orthogonal scaffold for robust validation in T-cell activation assays, SAR studies, and PD-1/PD-L1 combination research. Its intermediate potency (IC50 <100 nM) enables partial inhibition dose-response studies, helping define the therapeutic window. Use alongside inhibitors from distinct series (e.g., WO2019148005A1) to confirm on-target effects and eliminate off-target artifacts. Substitution without validation risks data variability—always verify target engagement.

Molecular Formula C28H29F3N6O2
Molecular Weight 538.6 g/mol
Cat. No. B12368438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-12
Molecular FormulaC28H29F3N6O2
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4C=C5C(=CC(=CN5C4=O)CN6CCC7(C6)CC7)C(F)(F)F
InChIInChI=1S/C28H29F3N6O2/c1-34-18-32-33-24(34)11-27(16-39-17-27)20-3-2-4-21(10-20)36-14-23-22(28(29,30)31)9-19(13-37(23)25(36)38)12-35-8-7-26(15-35)5-6-26/h2-4,9-10,13-14,18H,5-8,11-12,15-17H2,1H3
InChIKeyQWIYHMAATGUUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-12: A Potent Cbl-b Inhibitor from the WO2022221704A1 Patent Series for Immuno-Oncology Research


Cbl-b-IN-12 (Example 10) is a small-molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b), a critical negative regulator of T-cell and NK-cell activation. It demonstrates a half-maximal inhibitory concentration (IC50) of <100 nM in biochemical assays . The compound is disclosed in patent WO2022221704A1, which covers a series of compounds, compositions, and methods for treating cancer, and is distinct from other common Cbl-b inhibitor series such as those from WO2019148005A1 [1]. Its molecular formula is C28H29F3N6O2, with a molecular weight of 538.56 g/mol .

Why Cbl-b-IN-12 Cannot Be Simply Substituted with Other Cbl-b Inhibitors


While many Cbl-b inhibitors share a common mechanism of action, they are not interchangeable. Cbl-b-IN-12 originates from a distinct patent series (WO2022221704A1) compared to widely available tools like Cbl-b-IN-1 or Cbl-b-IN-13, which are from WO2019148005A1 [1][2]. This difference in chemical scaffold can lead to significant variations in physicochemical properties, target selectivity, and downstream biological effects, even among compounds with similar IC50 values. Direct substitution without validation risks introducing experimental variability, confounding data interpretation in T-cell activation assays, and compromising the reproducibility of immuno-oncology studies .

Quantitative Evidence for Selecting Cbl-b-IN-12 Over Alternative Cbl-b Inhibitors


Potency Comparison: Cbl-b-IN-12 vs. Other Cbl-b Inhibitors in Biochemical Assays

Cbl-b-IN-12 demonstrates a biochemical IC50 of <100 nM, placing it in the same potency range as several other widely used Cbl-b inhibitors such as Cbl-b-IN-1, Cbl-b-IN-13, and Cbl-b-IN-17. However, its potency is notably lower than that of more potent inhibitors like Cbl-b-IN-10 (IC50 = 6.0 nM) and Cbl-b-IN-6 (IC50 = 5.8 nM). This intermediate potency may offer a distinct pharmacological profile, potentially balancing efficacy with reduced off-target effects, which is crucial for studies requiring a more nuanced modulation of Cbl-b activity .

Cbl-b Inhibition Immuno-Oncology Biochemical Assay

Structural Differentiation: Unique Chemical Scaffold and Physicochemical Properties

Cbl-b-IN-12 possesses a unique molecular formula (C28H29F3N6O2) and molecular weight (538.56 g/mol) that differ from common alternatives. For instance, Cbl-b-IN-1 has a molecular weight of 498.62 g/mol (C29H34N6O2), and Cbl-b-IN-13 has a molecular weight of 537.58 g/mol (C29H30F3N5O2). This structural divergence, stemming from different patent families (WO2022221704A1 vs. WO2019148005A1), suggests potential differences in binding kinetics, metabolic stability, and off-target selectivity that are not captured by IC50 values alone .

Chemical Scaffold Physicochemical Properties Molecular Weight

Intellectual Property Origin: Distinct Patent Family and Potential for Different Biological Profile

Cbl-b-IN-12 is disclosed in patent WO2022221704A1, which is distinct from the WO2019148005A1 series that covers many common Cbl-b inhibitors like Cbl-b-IN-1, Cbl-b-IN-13, and Cbl-b-IN-17. This difference in patent family indicates a different chemical scaffold and potentially a unique selectivity profile against the closely related E3 ligase c-Cbl. While direct selectivity data for Cbl-b-IN-12 is not publicly available, class-level inference suggests that compounds from different chemical series often exhibit divergent off-target profiles, which is a critical consideration for experimental design [1][2].

Patent Family Intellectual Property Biological Profile

Optimal Research and Industrial Applications for Cbl-b-IN-12 Based on Its Unique Profile


Orthogonal Tool for Validating Cbl-b-Mediated Immune Modulation in T-Cell Activation Assays

Given its distinct chemical scaffold and patent family (WO2022221704A1) compared to common inhibitors like Cbl-b-IN-1, Cbl-b-IN-12 serves as an ideal orthogonal tool to validate Cbl-b-dependent phenotypes in T-cell activation assays. Using Cbl-b-IN-12 alongside an inhibitor from a different series (e.g., Cbl-b-IN-1) helps confirm that observed effects (e.g., enhanced IL-2 secretion, increased T-cell proliferation) are genuinely due to Cbl-b inhibition and not an off-target artifact of a specific chemical series [1].

Dose-Response Studies Requiring Partial Cbl-b Inhibition

Cbl-b-IN-12, with its intermediate biochemical potency (IC50 <100 nM) compared to more potent inhibitors like Cbl-b-IN-10 (IC50 = 6.0 nM), is particularly suited for dose-response studies that aim to achieve partial rather than complete Cbl-b inhibition. This is valuable for investigating the therapeutic window and for modeling scenarios where a more nuanced modulation of the immune checkpoint is desired, potentially minimizing the risk of systemic hyper-activation of the immune system [1].

Structure-Activity Relationship (SAR) Studies for Cbl-b Inhibitor Development

The unique molecular formula (C28H29F3N6O2) and structural features of Cbl-b-IN-12, distinct from those in the WO2019148005A1 series, make it a valuable benchmark compound in SAR studies aimed at exploring novel chemical space for Cbl-b inhibition. Researchers developing new Cbl-b inhibitors can use Cbl-b-IN-12 to compare binding modes, assess the impact of specific functional groups (e.g., the trifluoromethyl and oxetane moieties) on potency and selectivity, and guide the design of next-generation compounds [1].

Preclinical Cancer Immunotherapy Models in Combination with Checkpoint Inhibitors

As a Cbl-b inhibitor from a distinct patent series, Cbl-b-IN-12 is a relevant tool for preclinical studies exploring combination therapies with PD-1/PD-L1 checkpoint inhibitors. The compound's ability to reverse T-cell anergy and enhance anti-tumor immunity, as inferred from its class mechanism, supports its use in syngeneic mouse tumor models to evaluate synergistic effects and to investigate biomarkers of response that are independent of the specific chemical scaffold used for Cbl-b inhibition [1].

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